8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-16-15-28-19-20(24-22(28)29(16)17-9-5-6-10-18(17)32-3)25(2)23(31)27(21(19)30)14-13-26-11-7-4-8-12-26/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKWHCSPZCXHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its IUPAC name 6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione , is a complex purine derivative with significant potential in medicinal chemistry. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C23H28N6O3
- Molecular Weight : 436.516 g/mol
- CAS Number : 896825-03-9
Biological Activity Overview
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key areas of interest include:
-
Anticancer Activity
- Research indicates that derivatives of imidazo[2,1-f]purines have shown promising anticancer properties. For instance, compounds similar to the one in focus have demonstrated IC50 values in the micromolar range against various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
- Enzyme Inhibition
- Neuroprotective Effects
- Antimicrobial Properties
Study 1: Anticancer Efficacy
A study conducted on a series of imidazo[2,1-f]purines revealed that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25 μM. Flow cytometry analysis confirmed that treatment led to increased apoptosis rates compared to control groups .
Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound inhibited dihydrofolate reductase with an IC50 of 5 μM, suggesting its potential as an antitumor agent by disrupting folate metabolism crucial for DNA synthesis .
Study 3: Neuroprotection
Research focusing on neuroprotective effects showed that the compound could reduce neuronal cell death induced by oxidative stress in rat models. It was found to decrease levels of reactive oxygen species (ROS) significantly .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Step 1: Start with a purine-dione core and introduce substituents via alkylation or arylpiperazinylpropyl derivatization, as seen in structurally related compounds .
- Step 2: Use Huisgen cycloaddition (click chemistry) to attach the 2-(piperidin-1-yl)ethyl group, employing CuI and sodium ascorbate under reflux conditions (tert-butanol/H₂O, 65°C, 3 h) .
- Step 3: Optimize yield by varying reaction time, temperature, and stoichiometry of reagents like piperidine (used in reflux with ethanol for 30 hours in analogous syntheses) .
Key Considerations: Monitor intermediates via HPLC and confirm regioselectivity using NMR .
Basic: How is the compound characterized structurally and chemically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign signals for methoxyphenyl (δ ~3.8 ppm for OCH₃), piperidinyl protons (δ ~1.5–2.5 ppm), and imidazo-purine protons (δ ~7.0–8.5 ppm) .
- X-ray Crystallography: Resolve the 3D structure, focusing on the imidazo[2,1-f]purine core and substituent orientation (e.g., 8-substituted analogs in Acta Crystallographica data) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₂₀H₂₃N₃O₄ in related compounds) and fragmentation patterns .
Data Interpretation: Compare experimental results with computational predictions (e.g., DFT calculations for bond angles) .
Advanced: How to design structure-activity relationship (SAR) studies for adenosine receptor antagonism?
Methodological Answer:
- Modify Substituents:
- Assay Design:
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in adenosine receptor pockets .
Challenge: Address discrepancies between in vitro binding data and cellular efficacy using pathway-specific assays (e.g., cAMP modulation) .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Critical Analysis Framework:
- Meta-Analysis: Use hierarchical clustering of IC₅₀ values from diverse studies to identify outliers .
- Mechanistic Follow-Up: Conduct knockdown (siRNA) or knockout (CRISPR) models to confirm target engagement in conflicting pathways .
Example: If Compound A shows agonist activity in Study X but antagonist behavior in Study Y, re-test under standardized conditions (e.g., uniform cAMP assay protocols) .
Advanced: How to integrate AI and computational tools for optimizing synthesis and bioactivity?
Methodological Answer:
- Synthesis Optimization:
- Use COMSOL Multiphysics for reaction parameter simulation (e.g., heat transfer in reflux conditions) .
- Train ML models on reaction yield datasets to predict optimal catalysts or solvents .
- Bioactivity Prediction:
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation:
- First Aid: For accidental exposure, rinse skin with water for 15 minutes and consult a physician with SDS documentation .
Advanced: How to evaluate metabolic stability and pharmacokinetics (PK) in preclinical models?
Methodological Answer:
- In Vitro Assays:
- In Vivo PK: Administer IV/PO doses in rodents, collect plasma samples at intervals, and calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis .
Data Interpretation: Optimize logP (via piperidinyl chain modifications) to enhance oral bioavailability .
Advanced: What crystallographic techniques validate solid-state polymorphism?
Methodological Answer:
- Powder XRD: Compare diffraction patterns of batches to detect polymorphic forms (e.g., anhydrous vs. hydrate) .
- Thermal Analysis: Use DSC/TGA to identify melting points and decomposition profiles (e.g., 215–217°C in related compounds) .
- Challenge: Resolve discrepancies between calculated (DFT) and experimental unit cell parameters via Rietveld refinement .
Basic: How to design a stability study under varying storage conditions?
Methodological Answer:
- ICH Guidelines: Test accelerated stability (40°C/75% RH) and long-term (25°C/60% RH) over 6–12 months .
- Analytical Methods: Monitor degradation via HPLC for purity loss and LC-MS for byproduct identification (e.g., hydrolysis of the piperidinyl group) .
Advanced: What in vivo models assess efficacy for neurological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
